molecular formula C12H10F3NO3 B3032577 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one CAS No. 249736-95-6

6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Cat. No. B3032577
CAS RN: 249736-95-6
M. Wt: 273.21 g/mol
InChI Key: FDHBZTIGKGJGPF-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one is a chemical compound with the formula C12H11F3N2O3 . It is a derivative of quinolinone, a class of organic compounds that are commonly used in medicinal chemistry due to their bioactive properties .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one consists of a quinolinone core, which is a bicyclic system containing a benzene ring fused to a pyridine ring. The molecule also contains methoxy groups at the 6 and 7 positions, and a trifluoromethyl group at the 4 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one include a molecular weight of 288.22 g/mol . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the sources I accessed .

Scientific Research Applications

Ambeed: 3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol

properties

IUPAC Name

6,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-18-9-3-6-7(12(13,14)15)4-11(17)16-8(6)5-10(9)19-2/h3-5H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHBZTIGKGJGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=O)N2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383205
Record name 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one

CAS RN

249736-95-6
Record name 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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